Lucidumol A
Overview
Description
Lucidumol A is a natural product that belongs to the triterpenoid class of compounds . It was first isolated from Ganoderma lucidum, also known as Reishi or Lingzhi mushroom . It is a colorless crystal or yellow powder with a unique aroma and good solubility in solvents .
Synthesis Analysis
The synthesis of Lucidumol A is still under research and has not been widely reported . It is typically extracted from Ganoderma lucidum through various chemical reaction steps such as solvent extraction, column chromatography, liquid-liquid separation, and purification .Molecular Structure Analysis
The molecular formula of Lucidumol A is C30H48O4 . It has an average mass of 472.700 Da and a monoisotopic mass of 472.355255 Da .Physical And Chemical Properties Analysis
Lucidumol A is a colorless crystal or yellow powder with a unique aroma . It has good solubility in solvents . The molecular formula of Lucidumol A is C30H48O4, and it has an average mass of 472.700 Da .Scientific Research Applications
Anti-Cancer Properties
- Lucidumol D, a lanostane-type triterpenoid isolated from Ganoderma lingzhi, exhibited cytotoxicity against several cancer cell lines, suggesting its potential as an anti-cancer agent. This study highlighted the importance of specific structural features for enhanced cytotoxicity (Satria et al., 2019).
- A related study found that lucidumol C, another lanostane-type triterpene from Ganoderma lingzhi, showed potent selective cytotoxicity against human colorectal carcinoma cells. This further supports the potential anti-cancer applications of lucidumol compounds (Amen et al., 2016).
Neuroprotective Effects
- Ganoderma lucidum polysaccharides (GLPS) demonstrated neuroprotective effects against traumatic spinal cord injury in rats. This suggests potential applications of lucidumol A in neuroprotection and recovery post spinal injuries (Gokce et al., 2015).
Immune System Modulation
- Ganoderma lucidum capsules were studied for their effects on T lymphocyte subsets in football players under high-altitude training. This suggests a role for lucidumol A in modulating immune responses under stress conditions (Zhang et al., 2007).
Radioprotective Effects
- Ganoderma lucidum has been studied for its radioprotective properties. While direct studies on lucidumol A are not mentioned, the broader context of Ganoderma lucidum's applications in radioprotection is notable (González et al., 2020).
Nutraceutical and Functional Food Development
- Ganoderma lucidum, including lucidumol A, has been explored for its potential in the development of nutraceuticals and functional foods. This research underscores the health benefits and therapeutic potential of Ganoderma lucidum, suggesting its application in the food and pharmaceutical industries (El Sheikha, 2022).
Anti-Diabetic Effects
- Ganoderma lucidum has been recognized for its hypoglycemic effects, which could be related to the components like lucidumol A. This indicates potential applications in managing diabetes (Ma et al., 2015).
Antihypertensive Properties
- Research has identified ACE inhibitory peptides in Ganoderma lucidum mycelia, suggesting potential antihypertensive effects. While the study focuses on peptides, it indicates the diverse range of bioactive compounds in Ganoderma lucidum, possibly including lucidumol A (Wu et al., 2019).
Immunomodulatory Activities
- Ganoderma lucidum, including its components like lucidumol A, has been noted for its immunomodulatory activities. This is particularly relevant in the context of cancer treatment and immune system support (Lin & Zhang, 2004).
Support in Cancer Treatment
- Studies on Ganoderma lucidum in cancer treatment, including the potential role of lucidumol A, have shown its use in enhancing tumor response and stimulating host immunity. This positions lucidumol A as a candidate for adjunctive therapy in cancer treatment (Jin et al., 2016).
Anti-Invasive Effects
- Lucidumol A, derived from Ganoderma lucidum, may possess anti-invasive properties against certain cancer cells, suggesting its potential in cancer therapy (Weng et al., 2007).
Chemopreventive Effects
- The extract of Ganoderma lucidum, potentially including lucidumol A, has shown effects in preventing cancer invasion and metastasis. This underlines its potential role in cancer prevention and treatment (Weng & Yen, 2010).
properties
IUPAC Name |
(5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-18(9-10-24(33)27(4,5)34)19-11-16-30(8)25-20(12-15-29(19,30)7)28(6)14-13-23(32)26(2,3)22(28)17-21(25)31/h18-19,22,24,33-34H,9-17H2,1-8H3/t18-,19-,22+,24+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGCWXNRZNCAJG-AMKDLFIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944356 | |
Record name | 24,25-Dihydroxylanost-8-ene-3,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lucidumol A | |
CAS RN |
217476-73-8 | |
Record name | Lucidumol A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=217476-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lanost-8-ene-3,7-dione, 24,25-dihydroxy-, (24S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217476738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24,25-Dihydroxylanost-8-ene-3,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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